

# N-Oleoyl valine CAS number and molecular weight.

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## Compound of Interest

Compound Name: *N-Oleoyl valine*

Cat. No.: *B10776091*

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## An In-depth Technical Guide to **N-Oleoyl Valine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Oleoyl valine**, an endogenous N-acyl amino acid. The document details its chemical properties, biological activities, and relevant experimental methodologies, offering valuable insights for researchers in pharmacology, biochemistry, and drug development.

## Chemical and Physical Properties

**N-Oleoyl valine** is a lipid molecule composed of oleic acid, an unsaturated fatty acid, and the amino acid valine. Its key identifiers and physical properties are summarized below.

Property	Value	Citation
CAS Number	60374-41-6	[1][2][3][4]
Molecular Formula	C <sub>23</sub> H <sub>43</sub> NO <sub>3</sub>	[1][2][5][6]
Molecular Weight	381.6 g/mol	[1][2][5]
Formal Name	N-[(9Z)-1-oxo-9-octadecen-1-yl]-L-valine	[2]
Synonyms	N-Oleoyl-L-valine	[5]
Purity	≥98% (commercially available)	[7]
Formulation	Typically a solution in methyl acetate	[1][7]
Storage Temperature	-20°C	[3][6]

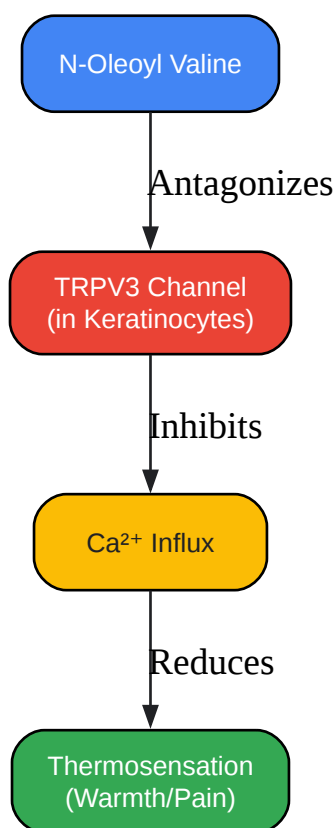
## Biological Activity and Mechanism of Action

**N-Oleoyl valine** exhibits significant biological activity, primarily acting as an antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel and as a promoter of mitochondrial uncoupling.

### TRPV3 Channel Antagonism

**N-Oleoyl valine** is recognized as an endogenous antagonist of the TRPV3 receptor, a non-selective cation channel involved in thermoregulation.[1][7][8] The activation of TRPV3 channels, which are expressed in skin keratinocytes, is associated with the sensation of warmth and pain.[9] By antagonizing this receptor, **N-Oleoyl valine** can modulate these sensory pathways. The concentration of **N-Oleoyl valine** has been observed to increase in mice upon cold exposure, suggesting a role in the physiological response to temperature changes.[2][7][8] Furthermore, increased levels of **N-Oleoyl valine** have been noted in the lung tissue of mice with acute lung injury.[1][7][8]

The proposed signaling pathway for TRPV3 antagonism by **N-Oleoyl valine** is visualized below.



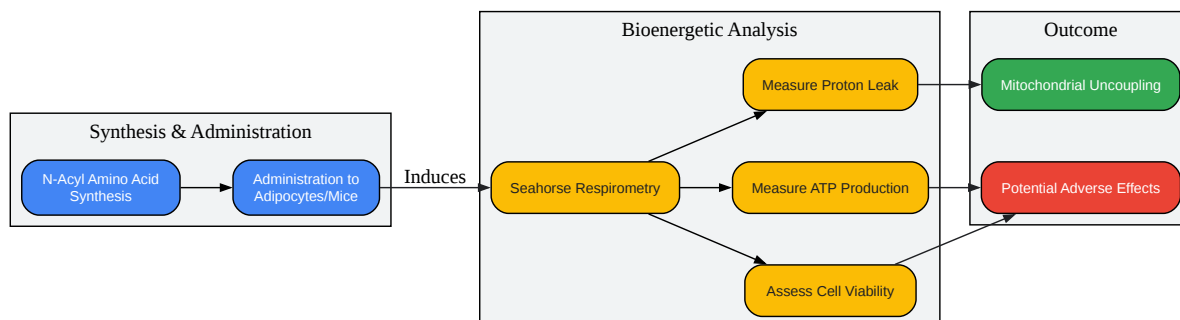
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**N-Oleoyl Valine** antagonism of the TRPV3 signaling pathway.

## Mitochondrial Uncoupling

N-acyl amino acids, including **N-Oleoyl valine**, are known to promote mitochondrial uncoupling.[1][7][8] This process dissipates the proton gradient across the inner mitochondrial membrane, leading to heat production instead of ATP synthesis. This mechanism is independent of the uncoupling protein 1 (UCP1).[6] The enzyme PM20D1 is involved in both the synthesis and hydrolysis of N-acyl amino acids and plays a role in regulating their levels.[6]

The workflow for investigating the mitochondrial uncoupling effects of N-acyl amino acids is depicted below.



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Experimental workflow for studying mitochondrial uncoupling by N-acyl amino acids.

## Experimental Protocols

### Synthesis of N-Oleoyl Valine

While several commercial sources for **N-Oleoyl valine** exist, it can also be synthesized in the laboratory. A general protocol for the synthesis of N-acyl amino acids involves the coupling of a fatty acid with an amino acid. One method is native chemical ligation at the valine residue.<sup>[10]</sup> Alternatively, enzymatic synthesis can be performed.

#### Enzymatic Synthesis Protocol (General)

This protocol is based on the activity of enzymes like PM20D1.<sup>[11]</sup>

- Reaction Mixture Preparation:
  - Combine purified recombinant PM20D1 enzyme or a tissue lysate containing the enzyme.
  - Add Oleic acid or Oleoyl-CoA as the fatty acid substrate.
  - Add L-valine as the amino acid substrate.

- Use an appropriate buffer, such as PBS or Tris-HCl, at an optimal pH.
- Incubation: Incubate the reaction mixture at 37°C for a predetermined duration.
- Analysis: Monitor the formation of **N-Oleoyl valine** using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

## Quantification of N-Oleoyl Valine in Biological Samples

Accurate quantification of **N-Oleoyl valine** in tissues and plasma is crucial for pharmacokinetic and pharmacodynamic studies. The following protocol is adapted from established methods for other N-acyl amino acids.<sup>[4][12][13]</sup>

### HPLC-MS/MS Quantification Protocol

- Sample Preparation (Liquid-Liquid Extraction):
  - For tissue samples, homogenize the tissue in a suitable buffer.
  - To the plasma or tissue homogenate, add an internal standard (e.g., a deuterated analog).
  - Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol.
  - Separate the organic and aqueous phases by centrifugation.
  - Collect the organic layer containing the lipids.
  - Dry the organic extract under a stream of nitrogen.
  - Reconstitute the sample in a suitable solvent for HPLC injection.
- Chromatographic Separation:
  - Utilize a C18 reverse-phase HPLC column.
  - Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium acetate and formic acid) and an organic component (e.g., acetonitrile).

- Mass Spectrometric Detection:
  - Use a tandem mass spectrometer operating in negative ionization mode.
  - Monitor the specific precursor and product ion transitions for **N-Oleoyl valine** and the internal standard.

#### Mass Spectrometry Parameters (Hypothetical for **N-Oleoyl Valine**)

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Ionization Mode
N-Oleoyl Valine	380.3	To be determined	Negative
Internal Standard	Varies	Varies	Negative

Note: The exact product ion for **N-Oleoyl Valine** would need to be determined experimentally through fragmentation analysis.

## Conclusion

**N-Oleoyl valine** is an endogenous lipid with significant potential as a modulator of thermoregulation and energy metabolism. Its roles as a TRPV3 antagonist and a mitochondrial uncoupler make it a molecule of interest for further investigation in various physiological and pathological contexts. The experimental protocols outlined in this guide provide a foundation for researchers to explore the synthesis, quantification, and biological functions of this intriguing N-acyl amino acid.

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